molecular formula C8H9BrN2 B14848571 5-Bromo-N-cyclopropylpyridin-3-amine CAS No. 1209459-26-6

5-Bromo-N-cyclopropylpyridin-3-amine

Cat. No.: B14848571
CAS No.: 1209459-26-6
M. Wt: 213.07 g/mol
InChI Key: AWXJVLYODIKXPY-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropylpyridin-3-amine is a pyridine derivative featuring a bromine atom at the 5-position and a cyclopropylamine substituent at the 3-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by the cyclopropyl group, which can influence binding affinity and metabolic stability.

Properties

CAS No.

1209459-26-6

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-N-cyclopropylpyridin-3-amine

InChI

InChI=1S/C8H9BrN2/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7,11H,1-2H2

InChI Key

AWXJVLYODIKXPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropylpyridin-3-amine typically involves the bromination of N-cyclopropylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-cyclopropylpyridin-3-amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of N-cyclopropylpyridin-3-amine derivatives with various functional groups.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of N-cyclopropylpyridin-3-amine.

Scientific Research Applications

5-Bromo-N-cyclopropylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkyl-Substituted Pyridinamines

Alkyl-substituted pyridinamines are among the closest structural analogs. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence ID
5-Bromo-N-(cyclopropylmethyl)pyridin-3-amine Cyclopropylmethyl at N3 C9H11BrN2 N/A Increased steric bulk vs. cyclopropyl
5-Bromo-N,N,2-trimethylpyridin-3-amine N,N-dimethyl and 2-methyl C8H11BrN2 215.09 Enhanced lipophilicity; 97% purity
5-Bromo-N-methylpyridin-2-amine Methyl at N2 C6H7BrN2 N/A Altered amine position; lower steric demand
  • Lipophilicity : N,N,2-trimethyl substitution (as in ) likely increases logP values compared to the cyclopropyl derivative, which may affect membrane permeability.
  • Electronic Effects : Methyl groups are electron-donating, whereas cyclopropyl rings exhibit slight electron-withdrawing character due to ring strain, altering the pyridine ring’s electronic environment.

Halogen and Nitro-Substituted Derivatives

Halogen and nitro substitutions introduce distinct electronic effects:

Compound Name Substituents Molecular Formula Key Features Evidence ID
5-Bromo-3-fluoropyridin-2-amine Fluoro at C3, amine at C2 C5H5BrFN2 Strong electron-withdrawing effects
5-Bromo-2-nitropyridin-3-amine Nitro at C2 C5H4BrN3O2 High reactivity for nucleophilic substitution
  • Electron-Withdrawing Groups (EWGs) : The fluorine atom in 5-bromo-3-fluoropyridin-2-amine polarizes the ring, enhancing electrophilic aromatic substitution reactivity compared to the cyclopropylamine analog .
  • Nitro Groups : Nitro-substituted derivatives (e.g., 5-Bromo-2-nitropyridin-3-amine) are often intermediates in amination or reduction reactions, whereas the cyclopropylamine group in the target compound may serve as a terminal functional group in drug candidates.

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